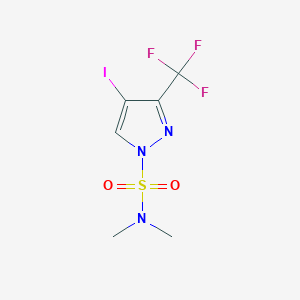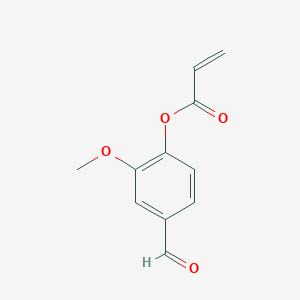![molecular formula C43H37N5 B12613131 2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine CAS No. 650606-97-6](/img/structure/B12613131.png)
2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a pyrimidine core substituted with three pyridinylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine typically involves multicomponent reactions (MCRs). One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocycles, including pyrimidines, through annulated processes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of MCRs and the use of microwave irradiation can be scaled up for industrial applications. The use of microwave irradiation offers advantages such as reduced reaction times and increased yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Wirkmechanismus
The mechanism by which 2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine exerts its effects involves interactions with specific molecular targets. The pyrimidine core and pyridinylphenyl groups can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the electronic properties of the compound and influence its behavior in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(4-pyridyl)pyridine: Similar in structure but with different substituents on the aromatic rings.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another heterocyclic compound with a triazine core instead of a pyrimidine core.
Uniqueness
2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine is unique due to the presence of dimethyl groups on the aromatic rings, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other similar compounds and can lead to different applications and behaviors in chemical reactions.
Eigenschaften
CAS-Nummer |
650606-97-6 |
|---|---|
Molekularformel |
C43H37N5 |
Molekulargewicht |
623.8 g/mol |
IUPAC-Name |
2,4,6-tris(2,5-dimethyl-4-pyridin-2-ylphenyl)pyrimidine |
InChI |
InChI=1S/C43H37N5/c1-26-21-35(28(3)19-32(26)38-13-7-10-16-44-38)41-25-42(36-22-27(2)33(20-29(36)4)39-14-8-11-17-45-39)48-43(47-41)37-24-30(5)34(23-31(37)6)40-15-9-12-18-46-40/h7-25H,1-6H3 |
InChI-Schlüssel |
IHGGMOGEQYDHDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C2=CC(=NC(=N2)C3=CC(=C(C=C3C)C4=CC=CC=N4)C)C5=CC(=C(C=C5C)C6=CC=CC=N6)C)C)C7=CC=CC=N7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)
![2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12613075.png)
![4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12613082.png)

![4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one](/img/structure/B12613101.png)
![Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B12613105.png)
![1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane](/img/structure/B12613107.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine](/img/structure/B12613117.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enal](/img/structure/B12613118.png)
![2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B12613121.png)

